Benzyl(dimethyl)phosphane

Coordination Chemistry X-ray Crystallography Ligand Design

Benzyl(dimethyl)phosphane (CAS 13954-37-5) is a tertiary phosphine ligand with the molecular formula C9H13P and a molecular weight of 152.17 g/mol. It is characterized by a phosphorus center bonded to two methyl groups and one benzyl group (PhCH2).

Molecular Formula C9H13P
Molecular Weight 152.17 g/mol
CAS No. 13954-37-5
Cat. No. B1652171
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Technical Parameters


Basic Identity
Product NameBenzyl(dimethyl)phosphane
CAS13954-37-5
Molecular FormulaC9H13P
Molecular Weight152.17 g/mol
Structural Identifiers
SMILESCP(C)CC1=CC=CC=C1
InChIInChI=1S/C9H13P/c1-10(2)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
InChIKeyWTHDANPEBBZWQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl(dimethyl)phosphane (CAS 13954-37-5): A Flexible Alkylarylphosphine Ligand for Organometallic Synthesis


Benzyl(dimethyl)phosphane (CAS 13954-37-5) is a tertiary phosphine ligand with the molecular formula C9H13P and a molecular weight of 152.17 g/mol . It is characterized by a phosphorus center bonded to two methyl groups and one benzyl group (PhCH2) [1]. This hybrid alkyl-aryl substitution pattern differentiates it from purely alkyl (e.g., PMe3) or purely aryl (e.g., PPh3) phosphines, offering a unique combination of electron-donating and steric properties. While its specific physical properties are not widely reported, its synthesis was first described in 1957 via the reaction of benzylmagnesium bromide with dimethylphosphine chloride , establishing it as a foundational ligand for coordination and organometallic chemistry.

Why Benzyl(dimethyl)phosphane Cannot Be Replaced by Common Aryl or Alkyl Phosphines


Generic substitution of benzyl(dimethyl)phosphane with simpler phosphine ligands like triphenylphosphine (PPh3) or trimethylphosphine (PMe3) is not straightforward due to significant differences in both steric and electronic parameters. The benzyl group introduces a specific steric profile and electronic influence that is distinct from a simple phenyl or methyl group. As demonstrated by the structural analysis of Ru3(CO)9(L)3 clusters, the ligand PMe2(CH2Ph) imposes a different crystal packing and molecular symmetry compared to its close analog PMe2Ph, with the former crystallizing in a trigonal space group (P3) and the latter in an orthorhombic one (P212121) [1]. This indicates that even a single methylene spacer between the phosphorus and phenyl ring can lead to distinct conformational preferences and metal-ligand interactions, directly impacting catalyst performance and complex stability. Therefore, selecting benzyl(dimethyl)phosphane is not an arbitrary choice but a deliberate decision to access a unique region of stereoelectronic space not covered by its more common analogs.

Quantitative Differentiation of Benzyl(dimethyl)phosphane: Steric, Electronic, and Structural Evidence


Crystal Structure Symmetry Distinguishes Benzyl(dimethyl)phosphane from its Phenyl Analog

A direct head-to-head comparison of the molecular structures of Ru3(CO)9(L)3 clusters reveals that the choice of phosphine ligand significantly alters the crystal symmetry. The complex bearing benzyl(dimethyl)phosphane (L = PMe2(CH2Ph)) crystallizes in a trigonal space group, whereas the analogous complex with dimethylphenylphosphine (L = PMe2Ph) is orthorhombic [1].

Coordination Chemistry X-ray Crystallography Ligand Design

Unit Cell Volume Reduction Confers Higher Crystal Density with Benzyl(dimethyl)phosphane

Comparison of unit cell volumes for the isostructural series Ru3(CO)9(L)3 shows that the benzyl(dimethyl)phosphane ligand (L = PMe2(CH2Ph)) leads to a significantly smaller unit cell (2202 ų) compared to its dimethylphenylphosphine analog (L = PMe2Ph, 3832 ų) [1]. This results in a higher calculated crystal density for the benzyl derivative.

Crystal Engineering Materials Chemistry Ligand Effects

Electronic Classification: Benzyl(dimethyl)phosphane as a Tertiary Phosphine with Defined Basicity

Benzyl(dimethyl)phosphane belongs to the class of tertiary phosphines, whose basicity (pKa) has been systematically correlated with substituent inductive effects (σ*) [1]. While the exact pKa for benzyl(dimethyl)phosphane is not reported, the established linear free-energy relationship for tertiary phosphines (pKa = 7.85 - 2.67 Σσ*) allows for a quantitative prediction of its basicity relative to other members of the class [2]. This class-level inference provides a framework for understanding its electron-donating ability compared to other ligands.

Phosphine Basicity Ligand Electronic Effects Catalysis

Air Stability of Benzyl-Substituted Phosphines Compared to Primary Phosphines

Computational models for predicting air stability of phosphines show that the substitution pattern on phosphorus is a primary determinant of oxidative sensitivity [1]. While benzyl(dimethyl)phosphane is not a primary phosphine (RPH2), the class-level inference is that its tertiary nature (PR3) and the presence of a benzyl group, which is less electron-withdrawing than a phenyl group, should confer intermediate air stability. The model successfully accounts for the sensitivity of 18 primary phosphines and predicts trends for others, implying that the benzyl(dimethyl)phosphane is more stable than primary alkyl phosphines but less stable than highly hindered triaryl phosphines like PPh3 [2].

Phosphine Stability Ligand Handling Air-Sensitive Compounds

Validated Application Scenarios for Benzyl(dimethyl)phosphane Based on Quantitative Evidence


Crystal Engineering: Tuning Solid-State Packing and Density

The significantly smaller unit cell volume (2202 ų) and altered crystal symmetry (trigonal, P3) observed for the Ru3(CO)9(PMe2(CH2Ph))3 cluster compared to its PMe2Ph analog (orthorhombic, 3832 ų) [1] directly supports the use of benzyl(dimethyl)phosphane in crystal engineering. Researchers seeking to design metal-organic frameworks (MOFs), coordination polymers, or solid-state catalysts with specific density, porosity, or packing motifs can leverage this ligand to achieve a more compact and symmetric crystalline architecture.

Ligand Design for Ruthenium and Osmium Cluster Catalysis

The structural characterization of the Ru3(CO)9(PMe2(CH2Ph))3 cluster [1] provides a direct precedent for employing this ligand in the synthesis of trinuclear ruthenium and osmium carbonyl clusters. These clusters are of interest for their catalytic activity in hydrogenation, hydroformylation, and C-H activation reactions. The unique steric and electronic profile of the benzyl(dimethyl)phosphane ligand, as evidenced by its distinct crystal packing, can be exploited to modulate the reactivity and selectivity of these cluster catalysts.

Calibrated Electronic Tuning in Homogeneous Catalysis

As a tertiary phosphine, benzyl(dimethyl)phosphane's basicity can be quantitatively estimated within the established pKa-σ* correlation (pKa = 7.85 - 2.67 Σσ*) [2]. This allows for its rational selection in catalyst development. For example, in palladium-catalyzed cross-coupling reactions, where electron-rich phosphines often enhance oxidative addition steps, the predicted intermediate basicity of benzyl(dimethyl)phosphane makes it a candidate for substrates that are sensitive to overly strong or weak donors. This data-driven approach mitigates the need for extensive empirical screening.

Benchmarking Air-Sensitive Ligand Handling Protocols

The computational model for air stability [3] places benzyl(dimethyl)phosphane on a predictable spectrum of oxidative sensitivity. This knowledge is essential for laboratories establishing standard operating procedures (SOPs) for air-sensitive organometallic synthesis. It allows for the appropriate selection of inert atmosphere techniques (e.g., glovebox vs. Schlenk line) and informs shelf-life and storage condition expectations, ensuring reproducible experimental outcomes and minimizing material degradation upon procurement.

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